molecular formula C8H12N4 B13824889 7-Isopropyl-6,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine

7-Isopropyl-6,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B13824889
M. Wt: 164.21 g/mol
InChI Key: PMFIEJDXJCXDHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Isopropyl-6,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine is a novel chemical entity based on a versatile and privileged scaffold in medicinal chemistry. The 1,2,4-triazolo[1,5-a]pyrimidine (TP) core is recognized for its remarkable structural versatility and wide range of biological activities, making it a valuable template for drug discovery research . This scaffold is isoelectronic with the purine ring system, allowing it to function as an effective bioisostere in the design of novel enzyme inhibitors . Researchers have successfully exploited the TP scaffold to develop potent inhibitors targeting various kinases, such as cyclin-dependent kinase 2 (CDK2) and phosphatidylinositol 3-kinases (PI3K), which are critical targets in oncology research . Furthermore, the metal-chelating properties of the heterocyclic ring have been utilized in the design of anti-parasitic and anti-cancer agents . Beyond these applications, TP-based compounds have demonstrated significant potential as positive modulators of the GABAA receptor, showing potent anticonvulsant activity in preclinical models , and as allosteric inhibitors of the HIV-1 Reverse Transcriptase-associated Ribonuclease H activity, representing a novel mechanism for antiviral development . The specific introduction of an isopropyl group at the 7-position of the dihydro-TP structure may influence the compound's electronic properties, lipophilicity, and overall interaction with biological targets. This makes this compound a promising building block for researchers exploring new chemical space in programs focused on oncology, infectious diseases, and central nervous system (CNS) disorders. Handling Note: For research purposes only. Not for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C8H12N4

Molecular Weight

164.21 g/mol

IUPAC Name

7-propan-2-yl-6,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C8H12N4/c1-6(2)7-3-4-9-8-10-5-11-12(7)8/h4-7H,3H2,1-2H3

InChI Key

PMFIEJDXJCXDHD-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CC=NC2=NC=NN12

Origin of Product

United States

Preparation Methods

Three-Component Biginelli-Like Cyclization Method

A prominent method involves the one-pot three-component reaction of 3-amino-1,2,4-triazole, aldehydes, and ethyl cyanoacetate or analogous active methylene compounds. This approach was successfully applied to synthesize various triazolopyrimidine derivatives, including those with isopropyl substitutions at the 7-position.

  • Procedure : Equimolar amounts of 3-amino-1,2,4-triazole, an aldehyde bearing an isopropyl group, and ethyl cyanoacetate are mixed in a suitable solvent such as dimethylformamide (DMF) or ethanol-water mixtures.
  • Catalyst : The reaction can be catalyzed by bases like triethylamine or by eco-friendly additives such as 4,4'-trimethylenedipiperidine (TMDP).
  • Conditions : Heating at 130–160 °C for 15–20 minutes in DMF or refluxing in ethanol-water mixtures at 65–80 °C for several hours.
  • Outcome : The reaction proceeds via Knoevenagel condensation followed by intramolecular cyclization to afford the triazolo[1,5-a]pyrimidine core.

Table 1: Representative Reaction Conditions and Yields for Triazolo[1,5-a]pyrimidine Synthesis Using TMDP Catalyst

Entry Aldehyde (R group) Solvent System Catalyst (mol%) Temp (°C) Time (h) Yield (%)
1 4-Isopropoxybenzaldehyde Ethanol/Water (1:1) 10 (TMDP) Reflux 2 85
2 4-Chlorobenzaldehyde Water 10 (TMDP) Reflux 2 80
3 4-(Dimethylamino)benzaldehyde Molten TMDP - 65 3 73

Source: Adapted from Turkish Journal of Chemistry (2020)

Use of 1-(1,2,4-triazolo[1,5-a]pyrimidin-7-yl)ethanol Intermediates

Another approach involves the preparation of 1-(1,2,4-triazolo[1,5-a]pyrimidin-7-yl)ethanol derivatives, which can be further functionalized to introduce the isopropyl group at the 7-position.

  • Key Intermediate : (S)-1-(1,2,4-triazolo[1,5-a]pyrimidin-7-yl)ethanol.
  • Functionalization : Reaction of this intermediate with alkyl or aryl halides, phenols, or other nucleophiles to form 7-substituted derivatives.
  • Advantages : This method allows for selective introduction of isopropyl moieties and reduces impurities such as tri-substituted phosphine oxides by optimized reaction conditions.

Cyclization Using Malonic Acid and Phosphorus Oxyhalides

A patented method describes the cyclization of N-(3-(((aryl)amino)sulfonyl)-1H-1,2,4-triazol-5-yl)amines with malonic acid in the presence of phosphorus oxyhalides to yield 5,7-dihydroxy-1,2,4-triazolo[1,5-a]pyrimidines, which can be further modified to introduce isopropyl groups.

  • Reaction Conditions : Conducted at 70–100 °C in inert solvents such as benzene or toluene.
  • Process : The cyclization and halogenation steps can be combined to simplify synthesis.
  • Relevance : Although this method focuses on hydroxy and halo derivatives, it provides a framework for preparing substituted triazolopyrimidines, including isopropyl derivatives.

Mechanistic Insights

Knoevenagel Condensation and Cyclization

The key step in the synthesis of 7-isopropyl-6,7-dihydro-triazolo[1,5-a]pyrimidine involves Knoevenagel condensation between an aldehyde and ethyl cyanoacetate, catalyzed by bases or additives such as TMDP. This is followed by nucleophilic attack by 3-amino-1,2,4-triazole and intramolecular cyclization to form the fused triazolopyrimidine ring.

  • Two Proposed Mechanisms :
    • Mechanism A: Activation of aldehyde and ethyl cyanoacetate via hydrogen bonding and Lewis base catalysis, leading to intermediate formation and dehydration.
    • Mechanism B: Formation of an iminium intermediate that facilitates enol attack and subsequent cyclization.

Catalytic Role of 4,4'-Trimethylenedipiperidine (TMDP)

TMDP acts as both a catalyst and a dual solvent-catalyst, enhancing reaction rates and yields by:

  • Activating carbonyl groups through hydrogen bonding.
  • Facilitating enolate formation from ethyl cyanoacetate.
  • Stabilizing intermediates via Lewis base interactions.
  • Providing an ecofriendly alternative to traditional Lewis acids or bases.

Summary Table of Preparation Methods

Method No. Starting Materials Catalyst/Additive Solvent Temp (°C) Time Yield (%) Notes
1 3-Amino-1,2,4-triazole + aldehyde + cyanoacetate Triethylamine or TMDP DMF or EtOH/H2O 65–160 0.25–2 h 73–85 One-pot Biginelli-like cyclization
2 1-(1,2,4-triazolo[1,5-a]pyrimidin-7-yl)ethanol + nucleophile None specified Various Ambient–90 Variable High Functionalization of intermediate to introduce isopropyl
3 N-(3-(((aryl)amino)sulfonyl)-1H-1,2,4-triazol-5-yl)amine + malonic acid + phosphorus oxyhalide None specified Benzene, toluene 70–100 Several hours Moderate Cyclization and halogenation combined

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: It can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE, 6,7-DIHYDRO-7-(1-METHYLETHYL)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which [1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE, 6,7-DIHYDRO-7-(1-METHYLETHYL)- exerts its effects involves interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Physicochemical and Pharmacokinetic Properties

  • Melting Points and Solubility : The ethyl carboxylate derivative in has a high melting point (206°C), indicative of strong crystal lattice interactions, whereas the dihydro target compound may exhibit lower melting points due to reduced planarity.

Key Research Findings

  • Herbicidal Applications : 5,7-Dimethyl sulfonamide derivatives () inhibit acetolactate synthase (ALS) with IC50 values comparable to sulfonylureas, highlighting the scaffold’s versatility. The target compound’s isopropyl group may similarly stabilize enzyme interactions.
  • Antiviral Potential: Oxidized triazolopyrimidines inhibit influenza RdRP PA-PB1 interaction (IC50 ~26 μM) . The dihydro variant’s flexibility could mimic nucleotide binding, warranting further antiviral testing.

Biological Activity

7-Isopropyl-6,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound belonging to the class of 1,2,4-triazolo[1,5-a]pyrimidines. This compound features a unique structure characterized by a triazole ring fused to a pyrimidine ring with an isopropyl group at the 7-position. Its structural properties suggest potential biological activities that are being explored in medicinal chemistry.

Synthesis and Structural Characteristics

The synthesis of this compound can be achieved through various synthetic pathways including nucleophilic substitutions and cyclization reactions typical of triazole derivatives. These methods allow for the creation of substituted derivatives that may enhance biological activity.

Antiviral Activity

Research indicates that compounds within the 1,2,4-triazolo[1,5-a]pyrimidine class exhibit significant antiviral properties. Specifically, derivatives have shown efficacy against HIV-1 by inhibiting reverse transcriptase-associated ribonuclease H activity. This suggests potential applications in treating viral infections .

Antibacterial Activity

This compound has demonstrated antibacterial activity against various strains including Enterococcus faecium. The presence of specific substituents on the triazole and pyrimidine rings appears to influence the compound's antimicrobial properties .

Anticancer Activity

The anticancer potential of this compound is supported by studies on related triazolo[1,5-a]pyrimidine derivatives. For instance:

  • A series of derivatives were tested against human cancer cell lines MGC-803, HCT-116, and MCF-7. One derivative exhibited IC50 values of 9.47 µM against MGC-803 cells and showed significant inhibition of the ERK signaling pathway leading to apoptosis .
  • Other compounds within this class have been reported to inhibit tubulin polymerization and induce cell cycle arrest in various cancer cell lines .

The biological efficacy of this compound is often linked to its interactions with specific biological targets such as enzymes and receptors. Molecular docking simulations and in vitro assays are commonly employed to evaluate binding affinities and mechanisms of action. These studies are crucial for optimizing the pharmacological profile of the compound .

Comparative Analysis with Related Compounds

The table below summarizes some structurally similar compounds along with their biological activities:

Compound NameStructural FeaturesBiological Activity
5-Methyl-1H-[1,2,4]triazoleMethyl group at position 5Antimicrobial properties
6-Methyl-7-(substituted)-[1,2,4]triazoloSubstituents at position 7Antiviral activity
3-Amino-5-(substituted)-[1,2,4]triazoloAmino group at position 3Anticancer activity
5-Ethyl-6-(substituted)-[1,2,4]triazoloEthyl group at position 5Antibacterial effects

Case Studies

Several case studies have highlighted the biological activities of triazolo[1,5-a]pyrimidines:

  • A study demonstrated that certain derivatives could effectively inhibit cancer cell growth through modulation of key signaling pathways such as ERK .
  • Another investigation focused on the antibacterial effects against resistant strains of bacteria which could pave the way for new therapeutic agents .

Q & A

Q. Optimization Strategies :

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reactivity for cyclization .
  • Catalysts : Piperidine or TMDP (tetramethylenediamine piperazine) improves yield but requires careful handling due to toxicity .
  • Temperature control : Gradual cooling post-reaction minimizes byproducts .

Q. Table 1: Comparison of Synthetic Methods

MethodReagentsConditionsYield (%)Key Advantage
Multi-component fusion5-amino-triazole, aldehyde, ethyl 3-oxohexanoateDMF, 120°C, 12h65–75High regioselectivity
Ultrasound-assistedSame as above + ultrasound irradiation60°C, 30min70–80Reduced reaction time
Green chemistryHydrazonoyl chlorides, ethanol/waterReflux, 6h55–65Eco-friendly, low toxicity

How can researchers characterize the structural and electronic properties of 7-Isopropyl-6,7-dihydro-triazolopyrimidine derivatives?

Basic Research Focus
Characterization involves spectroscopic and computational techniques:

  • Spectroscopy :
    • ¹H/¹³C NMR : Identifies substituent patterns (e.g., isopropyl group at C7 shows δ 1.2–1.4 ppm for CH₃ and δ 2.5–3.0 ppm for CH) .
    • IR : C=N stretches (1600–1650 cm⁻¹) confirm triazole ring formation .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 533 for ethyl carboxylate derivatives) validate molecular weight .

Q. Advanced Techniques :

  • X-ray crystallography : Resolves steric effects of isopropyl groups on ring conformation .
  • DFT calculations : Predict electronic distribution and reactive sites (e.g., nucleophilic attack at C5) .

What functionalization strategies are effective for modifying the 7-isopropyl group to enhance bioactivity?

Advanced Research Focus
Functionalization often targets the isopropyl moiety or triazole/pyrimidine rings:

  • Electrophilic substitution : Bromination at C5 using NBS (N-bromosuccinimide) introduces halogen atoms for cross-coupling .
  • Nucleophilic displacement : Replacing the hydrazinyl group with amines or thiols improves solubility .
  • Click chemistry : Azide-alkyne cycloaddition adds pharmacophores (e.g., fluorophenyl groups) .

Q. Table 2: Functionalization Outcomes

Reaction TypeReagentProduct ModificationBioactivity Change
BrominationNBS, AIBNC5-Br substitutionEnhanced enzyme inhibition
Suzuki couplingPd(PPh₃)₄, aryl boronic acidAryl group at C7Improved anticancer potency
Reductive aminationNaBH₄, alkyl aminesN-alkylationIncreased metabolic stability

How can structural-activity relationships (SAR) guide the design of triazolopyrimidine derivatives with improved target specificity?

Advanced Research Focus
SAR studies highlight critical substituent effects:

  • C7 isopropyl group : Enhances lipophilicity, improving blood-brain barrier penetration .
  • C5 modifications : Electron-withdrawing groups (e.g., -CF₃) increase kinase inhibition (e.g., mTOR, JAK1/2) .
  • Pyrimidine ring substitution : Methoxy or hydroxyl groups at C2 improve solubility and reduce toxicity .

Q. Methodological Approach :

  • Molecular docking : Simulate binding to target proteins (e.g., mTOR PDB: 4JSV) to prioritize substituents .
  • In vitro assays : Test derivatives against enzyme panels to identify off-target effects .

How should researchers address contradictions in reported biological activities of triazolopyrimidine analogs?

Advanced Research Focus
Discrepancies often arise from variations in:

  • Compound purity : Use HPLC (>95% purity) and elemental analysis to confirm integrity .
  • Assay conditions : Standardize cell lines (e.g., HepG2 vs. HEK293) and incubation times .
  • Structural confirmation : Re-evaluate NMR/X-ray data to rule out isomerism .

Q. Case Study :

  • Anticancer activity : A 7-isopropyl derivative showed IC₅₀ = 8 μM in one study but was inactive in another. Reanalysis revealed differences in mitochondrial toxicity assays vs. apoptosis markers .

What green chemistry principles can be applied to optimize triazolopyrimidine synthesis?

Q. Advanced Research Focus

  • Solvent replacement : Use ethanol/water mixtures instead of DMF to reduce toxicity .
  • Catalyst recycling : Recover piperidine via distillation in multi-step syntheses .
  • Flow chemistry : Continuous reactors minimize waste and improve scalability .

Q. Table 3: Green Synthesis Metrics

ParameterTraditional MethodGreen MethodImprovement
Solvent toxicityHigh (DMF)Low (ethanol/water)Reduced environmental impact
Reaction time12h6h50% faster
E-factor*351265% waste reduction
*E-factor = kg waste/kg product

What mechanistic insights explain the biological activity of 7-isopropyl-triazolopyrimidines?

Q. Advanced Research Focus

  • Enzyme inhibition : The isopropyl group induces steric hindrance in ATP-binding pockets (e.g., mTOR, JAK2), blocking substrate phosphorylation .
  • cAMP modulation : Triazolopyrimidine cores mimic purine structures, inhibiting phosphodiesterases and elevating cAMP levels .
  • DNA intercalation : Planar pyrimidine rings insert into DNA grooves, triggering apoptosis in cancer cells .

Q. Experimental Validation :

  • Surface plasmon resonance (SPR) : Measure binding kinetics to purified enzymes .
  • Microscale thermophoresis (MST) : Quantify dissociation constants (Kd) for target-ligand interactions .

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